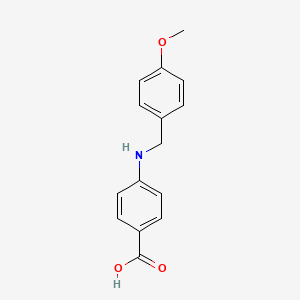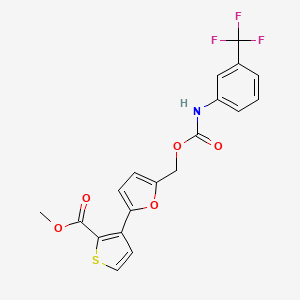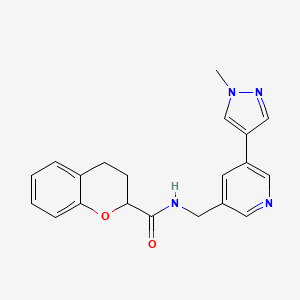
Methyl 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a quinazoline ring, and a carboxylate group . Piperazine is a common structural motif found in pharmaceuticals and can positively modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These might include its molecular weight, solubility, melting point, and boiling point .Scientific Research Applications
Enantioselective Synthesis
Research on compounds with related structures focuses on their synthesis and potential as receptor inhibitors or antimicrobial agents. For example, an enantioselective process was developed for the preparation of a CGRP (calcitonin gene-related peptide) receptor antagonist, demonstrating the importance of such compounds in drug development (Cann et al., 2012).
Antimicrobial Activity
Several studies highlight the synthesis and evaluation of similar compounds for their antimicrobial properties. The development of fluoroquinolone-based 4-thiazolidinones and other related structures have been explored for their potential against various bacterial and fungal strains, indicating their significance in addressing antimicrobial resistance (Patel & Patel, 2010).
Synthesis Techniques
Advancements in synthesis techniques for piperazine substituted quinolones and related molecules provide valuable methods for the preparation of potentially bioactive compounds, illustrating the scientific interest in exploring various structural derivatives for enhanced biological activities (Fathalla & Pazdera, 2017).
Luminescent Properties
Research on piperazine substituted naphthalimides, which share some structural similarities, delves into their luminescent properties and photo-induced electron transfer, showcasing the broader applications of these compounds beyond pharmaceuticals, possibly in materials science and as sensors (Gan et al., 2003).
Mechanism of Action
properties
CAS RN |
1114609-76-5 |
|---|---|
Product Name |
Methyl 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Molecular Formula |
C24H25ClN4O4S |
Molecular Weight |
501 |
IUPAC Name |
methyl 3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H25ClN4O4S/c1-15-3-5-17(25)14-20(15)27-9-11-28(12-10-27)21(30)7-8-29-22(31)18-6-4-16(23(32)33-2)13-19(18)26-24(29)34/h3-6,13-14H,7-12H2,1-2H3,(H,26,34) |
InChI Key |
KMOOORNPWQEVBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4aR,5R,5aR,8aR,9S)-10-(4-fluorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid](/img/structure/B2972401.png)
![N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2972402.png)
![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B2972403.png)
![2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide](/img/structure/B2972408.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B2972409.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2972415.png)
![Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972416.png)
![(4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2972417.png)


![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)